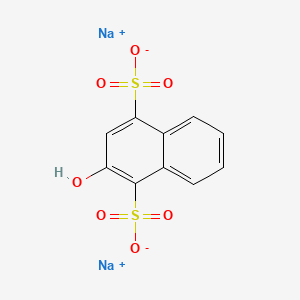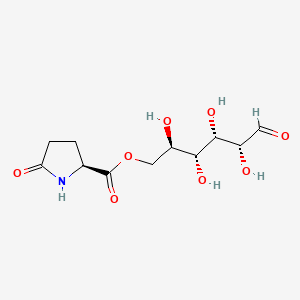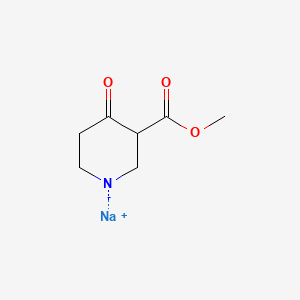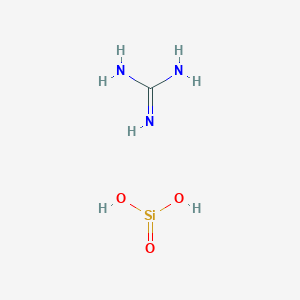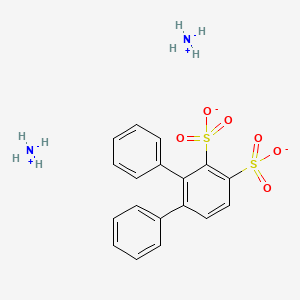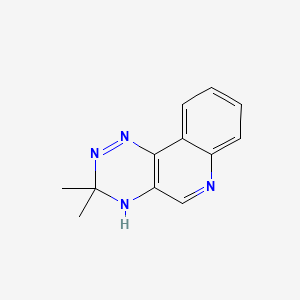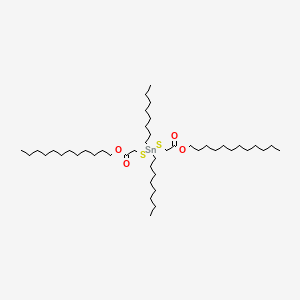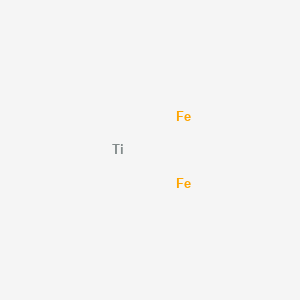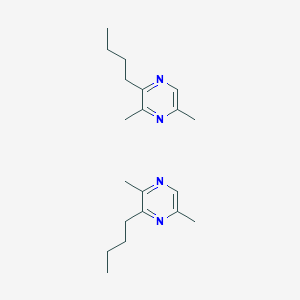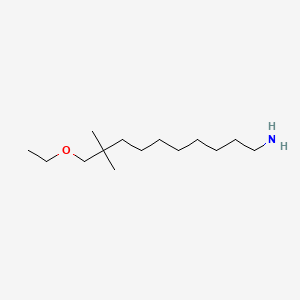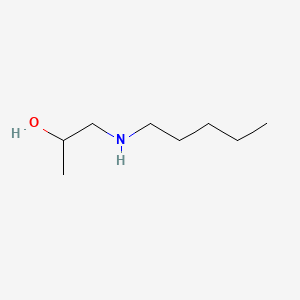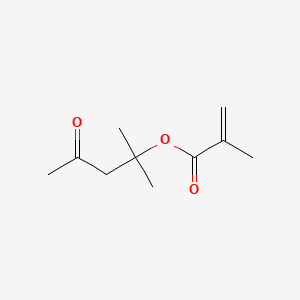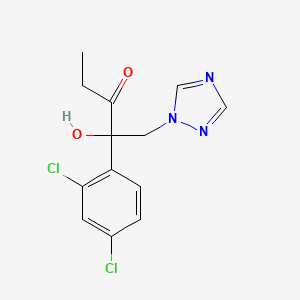
6-Deoxyfagomine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Deoxyfagomine is a piperidine derivative with the IUPAC name 2-methylpiperidine-3,4-diol. . This compound has garnered interest due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Deoxyfagomine typically involves the reduction of fagomine, a naturally occurring iminosugar. One common method includes the use of hydrogenation reactions under specific conditions to achieve the desired reduction . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
6-Deoxyfagomine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can further modify the structure, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
6-Deoxyfagomine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 6-Deoxyfagomine involves its interaction with specific molecular targets, primarily glycosidases. By inhibiting these enzymes, it can modulate the breakdown of carbohydrates, leading to potential therapeutic effects in metabolic disorders . The pathways involved include the inhibition of carbohydrate digestion and absorption, which can help regulate blood sugar levels .
類似化合物との比較
Similar Compounds
Fagomine: A naturally occurring iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Another iminosugar known for its potent glycosidase inhibition.
Castanospermine: A plant-derived alkaloid with glycosidase inhibitory activity.
Uniqueness
6-Deoxyfagomine is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other similar compounds .
特性
CAS番号 |
197449-09-5 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
2-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3 |
InChIキー |
RMJCALHKIHCSMY-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CCN1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


